Cas no 2308465-34-9 (3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid)

3-(2R)-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a sterically hindered 3,3-dimethylbutanamide moiety and a tetrahydrofuran-2-carboxylic acid group, offering unique conformational constraints in peptide design. Its Fmoc protection ensures compatibility with standard solid-phase peptide synthesis protocols, enabling efficient deprotection under mild basic conditions. The rigid oxolane ring and tertiary alkyl side chain enhance stability and influence secondary structure formation, making it valuable for studying peptide folding and bioactivity. This derivative is particularly useful in medicinal chemistry for developing constrained peptidomimetics or probing structure-activity relationships. High-purity grades are available for research requiring precise stereochemical control.
3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid structure
2308465-34-9 structure
商品名:3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid
CAS番号:2308465-34-9
MF:C26H30N2O6
メガワット:466.526207447052
CID:5880116
PubChem ID:165831901

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid
    • 2308465-34-9
    • 3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid
    • EN300-1540456
    • インチ: 1S/C26H30N2O6/c1-26(2,3)22(23(29)27-20-12-13-33-21(20)24(30)31)28-25(32)34-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-22H,12-14H2,1-3H3,(H,27,29)(H,28,32)(H,30,31)/t20?,21?,22-/m0/s1
    • InChIKey: NWPFFECLWNABJB-HRTMPFAESA-N
    • ほほえんだ: O1CCC(C1C(=O)O)NC([C@@H](C(C)(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O

計算された属性

  • せいみつぶんしりょう: 466.21038668g/mol
  • どういたいしつりょう: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 743
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 114Ų

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1540456-0.05g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid
2308465-34-9
0.05g
$2829.0 2023-06-05
Enamine
EN300-1540456-10.0g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid
2308465-34-9
10g
$14487.0 2023-06-05
Enamine
EN300-1540456-5000mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid
2308465-34-9
5000mg
$9769.0 2023-09-26
Enamine
EN300-1540456-250mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid
2308465-34-9
250mg
$3099.0 2023-09-26
Enamine
EN300-1540456-2.5g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid
2308465-34-9
2.5g
$6602.0 2023-06-05
Enamine
EN300-1540456-0.1g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid
2308465-34-9
0.1g
$2963.0 2023-06-05
Enamine
EN300-1540456-1.0g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid
2308465-34-9
1g
$3368.0 2023-06-05
Enamine
EN300-1540456-50mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid
2308465-34-9
50mg
$2829.0 2023-09-26
Enamine
EN300-1540456-5.0g
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid
2308465-34-9
5g
$9769.0 2023-06-05
Enamine
EN300-1540456-1000mg
3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylbutanamido]oxolane-2-carboxylic acid
2308465-34-9
1000mg
$3368.0 2023-09-26

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid 関連文献

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acidに関する追加情報

Introduction to 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid (CAS No. 2308465-34-9)

3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2308465-34-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a combination of amino, amide, and oxolane functionalities. The presence of a fluoren-9-ylmethoxycarbonyl moiety in its structure suggests potential applications in the development of bioactive molecules, particularly in the context of enzyme inhibition and drug design.

The structural complexity of 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid makes it a promising candidate for further exploration in synthetic chemistry and pharmacological research. The (2R)-configuration at the chiral center indicates a specific stereochemical arrangement that could influence its biological activity. This stereochemical precision is often critical in drug development, as it can significantly impact the compound's interactions with biological targets.

In recent years, there has been growing interest in the use of fluorene-based derivatives in medicinal chemistry due to their unique electronic properties and stability. The fluoren-9-ylmethoxycarbonyl group not only enhances the solubility and bioavailability of the compound but also provides a platform for further functionalization. This has led to several studies exploring its potential as an intermediate in the synthesis of more complex pharmacophores.

The amidooxolane core of this compound introduces additional complexity, which can be leveraged to modulate specific biological pathways. Oxolane rings are known for their ability to stabilize certain conformations and have been incorporated into various drug candidates to improve metabolic stability and binding affinity. The 3,3-dimethylbutanamidooxolane moiety, in particular, may contribute to the compound's overall bioactivity by influencing its solubility and interactions with biological targets.

One of the most compelling aspects of 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid is its potential as a tool compound in biochemical research. Its unique structure allows researchers to probe the mechanisms of various enzymes and receptors. For instance, the fluoren-9-ylmethoxycarbonyl group can serve as a fluorescent label, enabling real-time monitoring of biological processes. Additionally, the chiral center at the (2R) configuration provides an opportunity to study enantioselective interactions, which are crucial in understanding drug-receptor binding dynamics.

Recent advancements in computational chemistry have also highlighted the importance of fluorene-based compounds in drug discovery. Molecular modeling studies suggest that these derivatives can exhibit high binding affinity to target proteins, making them valuable candidates for further optimization. The structural features of 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid, including its rigid oxolane ring and bulky fluorene moiety, may contribute to its ability to interact effectively with biological targets.

In addition to its potential as an intermediate in drug synthesis, this compound has also been explored as a building block for more complex molecules. The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to tailor its properties for specific applications. For example, the carboxylic acid group can be used for further derivatization via esterification or amidation reactions.

The synthesis of 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid presents both challenges and opportunities for synthetic chemists. The need for precise stereocontrol at the chiral center requires advanced synthetic methodologies such as asymmetric hydrogenation or enzymatic resolution. However, these challenges are offset by the potential benefits offered by this compound's unique structure.

From a pharmaceutical perspective, the development of novel therapeutic agents often relies on identifying molecules with high selectivity and low toxicity. The structural features of 3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane-2-carboxylic acid, including its chiral center and fluorene moiety, make it an attractive candidate for further investigation. Its potential applications span across various therapeutic areas, including oncology, neurology, and immunology.

The growing body of research on fluorene-based derivatives underscores their importance in modern drug discovery. These compounds have demonstrated efficacy in preclinical studies as inhibitors of key enzymes and receptors involved in disease pathways. As such, they represent a valuable resource for medicinal chemists seeking to develop new treatments.

In conclusion,3-(2R)-2-({(9H-fluoren-9-ylmethoxycarbonyl}amino)-3,3-dimethylbutanamidooxolane - 2308465 - 34 - 9) is a multifaceted compound with significant potential in pharmaceutical research and development. Its intricate structure combines several functional groups that make it suitable for diverse applications ranging from biochemical probes to lead compounds for new therapies. As our understanding of molecular interactions continues to evolve,fluorene-based derivatives like this one will undoubtedly play an increasingly important role in shaping the future of medicine.

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